molecular formula C26H27ClFN3O3S B2952036 2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1111319-07-3

2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2952036
CAS No.: 1111319-07-3
M. Wt: 516.03
InChI Key: FEXCXWUMTSCEOT-UHFFFAOYSA-N
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Description

2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a novel, synthetically designed quinazoline-based compound that functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary research value lies in overcoming resistance mutations, particularly the T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) [a href="https://pubmed.ncbi.nlm.nih.gov/38762203/"]. The compound exerts its effect by covalently binding to the cysteine-797 residue in the ATP-binding pocket of EGFR, irreversibly blocking kinase activity and subsequent downstream signaling pathways such as MAPK/ERK and PI3K/Akt that drive cell proliferation and survival [a href="https://www.ncbi.nlm.nih.gov/books/NBK470258/"]. This mechanism makes it a critical tool compound for investigating tumorigenesis, studying resistance pathways in genetically engineered cell lines, and evaluating the efficacy of next-generation targeted therapies in preclinical models of EGFR-driven cancers. Ongoing research also explores its potential application in other malignancies where EGFR signaling plays a pivotal role.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClFN3O3S/c27-21-8-3-9-22(28)20(21)15-35-26-30-23-13-16(24(32)29-17-5-1-2-6-17)10-11-19(23)25(33)31(26)14-18-7-4-12-34-18/h3,8-11,13,17-18H,1-2,4-7,12,14-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXCXWUMTSCEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H27ClFN3O2SC_{29}H_{27}ClFN_3O_2S, with a molecular weight of 536.1 g/mol. Its structure includes a quinazoline core, which is known for various biological activities.

PropertyValue
Molecular FormulaC29H27ClFN3O2SC_{29}H_{27}ClFN_3O_2S
Molecular Weight536.1 g/mol
CAS Number1115313-85-3

Anti-inflammatory Activity

Recent studies have indicated that derivatives of quinazoline, including the compound , exhibit significant inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that mediate inflammation. The compound demonstrated an IC50 value in the range of 1.2 to 3.9 μM against sEH, suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

The compound's structural features suggest it may interact with various cellular targets, potentially inhibiting cancer cell proliferation. Research on similar quinazoline derivatives has shown promise in inducing apoptosis in cancer cells, with mechanisms involving the modulation of cell cycle progression and apoptosis pathways . The introduction of bulky substituents like the chloro and fluorobenzyl groups appears to enhance activity against specific cancer cell lines.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural components:

  • Chloro and Fluoro Substituents : The presence of these halogens is critical for enhancing binding affinity to biological targets.
  • Thioether Linkage : This feature may contribute to increased lipophilicity, facilitating cellular uptake and interaction with target proteins.
  • Cyclopentyl Group : This moiety may play a role in modulating the compound's pharmacokinetics and dynamics.

Research indicates that modifications at specific positions can significantly alter the inhibitory potency against enzymes like sEH and FLAP (5-lipoxygenase activating protein), which are crucial in inflammatory responses .

Case Studies

  • Inhibition of Leukotriene Biosynthesis : A related study identified compounds with similar scaffolds that effectively inhibited leukotriene biosynthesis by targeting FLAP, demonstrating a dual mechanism involving both sEH inhibition and leukotriene pathway modulation .
  • Antiproliferative Effects : In vitro studies on thiosemicarbazone ligands revealed that metal complexes formed with these ligands exhibited enhanced antiproliferative effects compared to their free forms, indicating that similar mechanisms could be explored for quinazoline derivatives .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

Functional Group Reactions Conditions/Reagents
Thioether (C-S-C)Oxidation to sulfoxide (R-SO-R) or sulfone (R-SO₂-R)mCPBA, H₂O₂, or NaIO₄
Carboxamide (CONHR)Hydrolysis to carboxylic acid (COOH) or nucleophilic substitutionHCl/H₂O (acidic) or NaOH/EtOH (basic)
Tetrahydrofuran (THF) methylRing-opening under acidic conditions to form diol derivativesH₃O⁺/H₂O or Lewis acids (e.g., BF₃)
Quinazoline 4-oxo groupReduction to 3,4-dihydroquinazolineNaBH₄ or catalytic hydrogenation

Stability and Degradation Pathways

  • Photodegradation : The thioether group undergoes photolytic cleavage under UV light, forming sulfenic acid intermediates .

  • Hydrolytic Degradation :

    • The amide bond resists hydrolysis at neutral pH but degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions .

    • The THF ring is stable in anhydrous solvents but hydrolyzes in aqueous acids to yield a diol .

  • Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the thioether and amide bonds .

Catalytic and Synthetic Modifications

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at position 7 with aryl boronic acids to diversify the carboxamide substituent .

  • Selective Oxidation : Controlled oxidation of the thioether to sulfone enhances electrophilicity for subsequent nucleophilic attacks .

  • Ring-Opening Functionalization : THF methyl group reacts with Grignard reagents (e.g., MeMgBr) to form extended alkyl chains .

Experimental Data and Optimization

  • Synthesis Yield Optimization :

    Step Reagent Yield (%) Reference
    Quinazoline core formationThiourea, K₂CO₃78
    Thioether formation2-Chloro-6-fluorobenzyl65
    Amide couplingEDCl/HOBt, DMF82
  • Reaction Kinetics : Hydrolysis of the amide bond follows first-order kinetics with a half-life of 24 hours at pH 12 .

Key Research Findings

  • The thioether group’s oxidation to sulfone improves metabolic stability in vivo .

  • Substituents on the THF ring influence solubility, with polar groups (e.g., -OH) enhancing aqueous solubility by 3-fold .

  • Comparative Reactivity : The 4-oxo group is less reactive than analogous pyrimidinones due to electron-withdrawing effects from the quinazoline core .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound N-cyclopentyl, THF-methyl C₂₄H₂₅ClFN₃O₃S 489.5 Thioether, oxygen-containing THF substituent
Analog () N,3-diisobutyl C₂₄H₂₇ClFN₃O₂S 476.0 Branched alkyl chains (higher lipophilicity)

Key Differences:

Substituent Effects :

  • The THF-methyl group in the target compound introduces an oxygen atom, likely enhancing solubility compared to the purely aliphatic diisobutyl substituents in the analog .
  • The cyclopentyl group (N-substituent) provides a rigid, cyclic structure that may improve binding specificity in enzyme pockets compared to flexible alkyl chains.

Electronic Properties :

  • Both compounds feature chloro and fluoro substituents on the benzylthio group, which withdraw electron density and may stabilize the thioether linkage. This aligns with the principle of isovalency, where similar electronic character influences reactivity .

Synthetic Complexity :

  • The THF-methyl group in the target compound likely requires specialized alkylation steps, whereas diisobutyl analogs () can be synthesized via simpler alkylation protocols .

Spectral Characterization

  • IR Spectroscopy : The absence of a C=S stretch (~1240–1255 cm⁻¹) in the target compound (unlike triazole-thiones in ) confirms the thioether (C-S-C) linkage rather than a thione group .
  • NMR : The THF-methyl group would show distinct proton signals (δ ~3.5–4.0 ppm for THF oxygens) compared to diisobutyl analogs (δ ~0.8–1.5 ppm for alkyl CH₃) .

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